Erdosteine
概要
説明
準備方法
化学反応の分析
エルドステインは、以下を含むいくつかのタイプの化学反応を受けます。
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます . これらの反応から生成される主要な生成物は、ムコリチック作用と抗酸化作用を持つ活性代謝物です .
科学研究への応用
エルドステインは、幅広い科学研究に適用されています。
科学的研究の応用
Erdosteine has a wide range of scientific research applications:
作用機序
エルドステインは、いくつかの機序を通じてその効果を発揮します。
類似化合物との比較
エルドステインは、しばしばカルボシステインなどの他のムコリチック剤と比較されます。
カルボシステイン: 同様のムコリチック作用がありますが、酸化ストレスの軽減にはそれほど効果的ではありません.
N-アセチルシステイン(NAC): 抗酸化作用で知られていますが、作用機序が異なります.
アンブロキソール: 主にムコキネティック剤であり、抗酸化作用はそれほど顕著ではありません.
エルドステインは、ムコリチック作用、抗酸化作用、抗炎症作用を兼ね備えており、これはエルドステインを汎用性の高い治療薬にしています .
生物活性
Erdosteine is a thiol-based compound primarily recognized for its mucolytic properties, which have been extensively studied in the context of respiratory diseases. Beyond its mucolytic effects, recent research has unveiled a range of biological activities including antioxidant, anti-inflammatory, and potential antimicrobial properties. This article presents a comprehensive overview of the biological activity of this compound, supported by clinical studies, case reports, and relevant data.
Mucolytic Activity
This compound was originally developed as a mucolytic agent to treat chronic obstructive pulmonary disease (COPD) and other respiratory conditions characterized by excessive mucus production. The RESTORE study demonstrated that this compound significantly reduced the duration of exacerbations in COPD patients, leading to longer periods free from symptoms compared to placebo .
Key Findings from the RESTORE Study:
- Participants: 445 patients with stable COPD.
- Results:
Antioxidant Properties
This compound exhibits notable antioxidant activity through its metabolite, Met 1, which scavenges reactive oxygen species (ROS). In vitro studies have shown that Met 1 effectively reduces hydrogen peroxide (H₂O₂) and hypochlorous acid (HOCl), demonstrating an affinity comparable to glutathione (GSH) . This antioxidant effect is crucial in mitigating oxidative stress associated with various inflammatory conditions.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been substantiated by several studies. It has been shown to inhibit the activation of nuclear factor-κB (NF-κB) and the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) in various models . For instance:
- In mouse models, this compound inhibited lipopolysaccharide (LPS)-induced neutrophil influx and apoptosis in bronchial epithelium .
Clinical Case Studies
Several clinical trials have explored the efficacy of this compound beyond its mucolytic action:
- BETTER Trial : Investigated the effects of this compound on bronchiectasis patients. The primary outcome was the rate of exacerbations over 12 months, with secondary outcomes including quality of life and lung function metrics .
- Antibiotic Enhancement : A recent study indicated that this compound enhances the effectiveness of antibiotics against biofilm-associated bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). This compound facilitated antibiotic penetration into biofilms and disrupted their extracellular matrix, significantly improving bacterial clearance .
Data Table: Summary of Clinical Trials Involving this compound
Study | Design | Population | Primary Outcome | Key Findings |
---|---|---|---|---|
RESTORE Study | Multicenter RCT | 445 COPD patients | Rate & duration of exacerbations | Reduced exacerbation rate by 19.4% |
BETTER Trial | Multicenter RCT | 194 bronchiectasis patients | Rate of exacerbations | Ongoing assessment with expected outcomes on QoL |
Antibiotic Enhancement Study | In vitro | MRSA biofilms | Bacterial viability reduction | Enhanced antibiotic efficacy with this compound |
特性
IUPAC Name |
2-[2-oxo-2-[(2-oxothiolan-3-yl)amino]ethyl]sulfanylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4S2/c10-6(3-14-4-7(11)12)9-5-1-2-15-8(5)13/h5H,1-4H2,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFORSXNKQLDNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=O)C1NC(=O)CSCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8048735 | |
Record name | Erdosteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Erdosteine, is an orally administered mucolytic agent. It is classified as a thiol derivative and produced for the management of symptoms caused by chronic obstructive bronchitis. Erdosteine contains sulfhydryl groups which are released after hepatic first-pass metabolism in the liver. Its active metabolites (3 in number) exert both mucolytic activity and scavenging activity against free radicals. Erdosteine acts to regulate the production of mucus in the airway and regulates its viscosity while enhancing mucociliary transport. This leads to an increase in expectoration. Erdosteine shows inhibition against the effects of free radicals from cigarette smoke. Clinical studies in patients with chronic obstructive lung disease (COPD) have shown that this drug is generally safe and well tolerated. Erdosteine 300mg twice daily reduced cough (both frequency and severity) and sputum viscosity more quickly and more effectively than placebo and reduced the adhesivity of sputum more effectively than ambroxol 30mg twice daily. Co-administration of erdosteine and amoxicillin in patients with acute infective exacerbation of chronic bronchitis resulted in higher concentrations of the antibiotic in the sputum, leading to earlier and more pronounced amelioration of clinical symptoms compared with placebo. Erdosteine is associated with a low incidence of adverse events, most of which are gastrointestinal and generally mild. | |
Record name | Erdosteine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05057 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
84611-23-4, 105426-14-0 | |
Record name | Erdosteine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84611-23-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Erdosteine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084611234 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Erdosteine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105426140 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Erdosteine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05057 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Erdosteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[2-oxo-2-[(2-oxothiolan-3-yl)amino]ethyl]sulfanylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ERDOSTEINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76J0853EKA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。